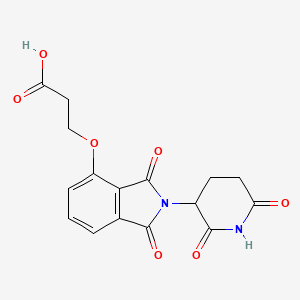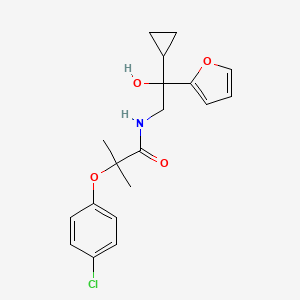
(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, thereby exerting its pharmacological effects.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to possess antioxidant properties, which may help in preventing oxidative damage to cells. It has also been shown to exhibit anti-inflammatory properties, which may help in reducing inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide in lab experiments include its wide range of pharmacological activities and its potential applications in medicinal chemistry. However, the limitations include its limited solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for research on (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide. One such direction is to investigate its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. Another direction is to study its mechanism of action in detail to better understand its pharmacological effects. Additionally, further studies can be conducted to optimize the synthesis method for this compound and to explore its potential as a lead compound for the development of new drugs.
Méthodes De Synthèse
The synthesis of (E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been reported using different methods. One such method involves the reaction of furfural, 2,4,5-trimethoxybenzaldehyde, and hydrazine hydrate with pyrazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a catalyst such as acetic acid. The resulting product is purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities such as anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities.
Propriétés
IUPAC Name |
5-(furan-2-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O5/c1-24-15-9-17(26-3)16(25-2)7-11(15)10-19-22-18(23)13-8-12(20-21-13)14-5-4-6-27-14/h4-10H,1-3H3,(H,20,21)(H,22,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVAHLHZCDSGMA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2907585.png)

![N-[2-(3-Fluorophenyl)ethyl]-N-propylbut-2-ynamide](/img/structure/B2907588.png)

![3-(4-ethoxyphenyl)-5-(2-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2907594.png)

![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2907597.png)
![N-(4-chlorophenyl)-2-[7-(3,4-dimethylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2907599.png)
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907600.png)
![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2907601.png)


